molecular formula C11H26ClN B1383711 (2-Ethyloctyl)(methyl)amine hydrochloride CAS No. 2031258-92-9

(2-Ethyloctyl)(methyl)amine hydrochloride

Cat. No. B1383711
M. Wt: 207.78 g/mol
InChI Key: YGYKMGMAWMXTSH-UHFFFAOYSA-N
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Description

“(2-Ethyloctyl)(methyl)amine hydrochloride” is a chemical compound with the molecular formula C11H26ClN . It is a versatile material used in scientific research and possesses unique properties that make it suitable for various applications, such as drug synthesis and catalysis.


Synthesis Analysis

The synthesis of amines like “(2-Ethyloctyl)(methyl)amine hydrochloride” can be achieved through various methods. One such method involves the reaction of ammonia with an acid chloride . Another method involves the Leuckart reaction, which is a reductive amination of aldehydes and ketones .


Molecular Structure Analysis

The molecular structure of “(2-Ethyloctyl)(methyl)amine hydrochloride” consists of 11 carbon atoms, 26 hydrogen atoms, one nitrogen atom, and one chlorine atom . The structure of amines can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

Amines, including “(2-Ethyloctyl)(methyl)amine hydrochloride”, can undergo a variety of chemical reactions. These include reactions with acid chlorides to form amides , and Hofmann elimination reactions to form alkenes .


Physical And Chemical Properties Analysis

“(2-Ethyloctyl)(methyl)amine hydrochloride” is a powder at room temperature . Its InChI code is "1S/C11H25N.ClH/c1-4-6-7-8-9-11(5-2)10-12-3;/h11-12H,4-10H2,1-3H3;1H" . The compound’s spectroscopic properties can be analyzed using IR and NMR spectroscopy .

Scientific Research Applications

  • Surface Modification of Polymers : Terlingen et al. (1993) demonstrated the use of a similar compound, decylamine hydrochloride, for introducing amine groups on polyethylene surfaces. This process involved preadsorbing the amine hydrochloride on the surface, followed by argon plasma treatment. This method can effectively immobilize a substantial part of the nitrogen-containing groups as amine groups on the surface, useful for various applications in biomaterials science (Terlingen et al., 1993).

  • Control of Genotoxins in Drug Synthesis : Yang et al. (2009) researched the formation and control of genotoxins (ethyl chloride and methyl chloride) during the preparation of hydrochloride salts of tertiary amines. This study is relevant in understanding and mitigating the risks involved in the synthesis of amine hydrochloride compounds in pharmaceutical contexts (Yang et al., 2009).

  • Thermodynamic Modeling : Lencka et al. (2016) developed a comprehensive thermodynamic model for mixtures containing amines and amine hydrochlorides, useful in understanding the behavior of these substances in various environments, including industrial processes (Lencka et al., 2016).

  • Analytical Chemistry Applications : Umbreit et al. (1969) developed a method for the direct determination of alkyl amine hydrochlorides in aqueous solutions using gas chromatography. This method is significant for environmental monitoring and quality control in pharmaceutical manufacturing (Umbreit et al., 1969).

Safety And Hazards

“(2-Ethyloctyl)(methyl)amine hydrochloride” is classified as a hazardous substance. It may cause skin irritation, serious eye damage, and may be harmful if swallowed . Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

“(2-Ethyloctyl)(methyl)amine hydrochloride” has potential applications in various fields, including drug synthesis and catalysis. Future research may focus on developing new synthetic strategies for this compound, as well as exploring its potential applications in other areas of human development .

properties

IUPAC Name

2-ethyl-N-methyloctan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N.ClH/c1-4-6-7-8-9-11(5-2)10-12-3;/h11-12H,4-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYKMGMAWMXTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethyloctyl)(methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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